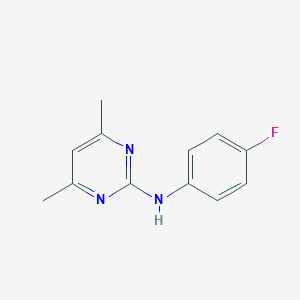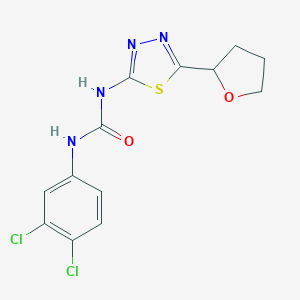![molecular formula C15H17N3O3S B284159 N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide, also known as PSB-1115, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-1115 has been shown to inhibit the activity of several enzymes that are involved in various physiological and pathological processes, making it a promising candidate for the development of novel drugs.
作用机制
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide exerts its effects by inhibiting the activity of several enzymes, including PARP-1, tankyrase-1, and tankyrase-2. These enzymes are involved in various physiological and pathological processes, including DNA repair, telomere maintenance, and Wnt signaling. By inhibiting the activity of these enzymes, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to have several biochemical and physiological effects, including reducing DNA damage, promoting telomere shortening, and modulating Wnt signaling. These effects are mediated by the inhibition of PARP-1, tankyrase-1, and tankyrase-2, which are involved in these processes. N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has also been shown to reduce the formation of atherosclerotic plaques, which is a major risk factor for cardiovascular disease.
实验室实验的优点和局限性
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has several advantages for use in lab experiments, including its high purity and yield, and its ability to inhibit the activity of several enzymes. However, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dosage and duration of treatment when using N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in lab experiments.
未来方向
There are several potential future directions for the study of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. One direction is the development of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide analogs that have improved potency and selectivity. Another direction is the investigation of the therapeutic potential of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, the use of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.
合成方法
The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the synthesis of 4-(propylamino)sulfonyl chloride, which is then reacted with 4-aminonicotinamide to produce N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide. The synthesis of N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been extensively studied in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, making it a potential candidate for the development of cancer therapeutics. In cardiovascular disease, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to reduce the formation of atherosclerotic plaques, which are a major risk factor for heart disease. In neurodegenerative disorders, N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide has been shown to protect neurons from damage and improve cognitive function.
属性
分子式 |
C15H17N3O3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-[4-(propylsulfamoyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-7-5-13(6-8-14)18-15(19)12-4-3-10-16-11-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19) |
InChI 键 |
TXEMJXIXBLCUBD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


